![molecular formula C13H18N2O B1610654 N-Methyl-N-(piperidin-4-yl)benzamide CAS No. 64951-39-9](/img/structure/B1610654.png)
N-Methyl-N-(piperidin-4-yl)benzamide
Overview
Description
N-Methyl-N-(piperidin-4-yl)benzamide, also known as MPBD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPBD is a synthetic compound that is structurally similar to the psychoactive drug MDMA, commonly known as ecstasy. However, MPBD does not have any psychoactive effects and is used solely for research purposes.
Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives, including “N-Methyl-N-(piperidin-4-yl)benzamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
2. Activators of Hypoxia-Inducible Factor 1 Pathways “N-Methyl-N-(piperidin-4-yl)benzamide” derivatives have been studied as activators of hypoxia-inducible factor 1 (HIF-1) pathways . These pathways are crucial for the adaptation of cells under hypoxic conditions .
Anticancer Applications
Some derivatives of “N-Methyl-N-(piperidin-4-yl)benzamide” have shown significant inhibitory bioactivity in HepG2 cells . They induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Antioxidant Activities
Piperidine derivatives, including “N-Methyl-N-(piperidin-4-yl)benzamide”, may have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Antibacterial Activities
“N-Methyl-N-(piperidin-4-yl)benzamide” and its derivatives may have potential antibacterial activities . This makes them potentially useful in the treatment of bacterial infections.
Molecular Modeling Studies
“N-Methyl-N-(piperidin-4-yl)benzamide” and its derivatives can be used in molecular modeling studies . These studies are crucial in understanding the behavior of molecules and their interactions.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include n-methyl-n-(piperidin-4-yl)benzamide, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives can interact with various targets to exert their therapeutic effects . The specific interactions of N-Methyl-N-(piperidin-4-yl)benzamide with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It has been suggested that piperidine derivatives can affect various biochemical pathways depending on their specific targets
Pharmacokinetics
It is known that the compound is a pale-yellow to yellow-brown solid . Its molecular weight is 218.3 , which may influence its absorption and distribution. The compound’s storage temperature is 2-8°C, suggesting that it may require specific storage conditions to maintain its stability .
Result of Action
It has been suggested that piperidine derivatives can have various effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
properties
IUPAC Name |
N-methyl-N-piperidin-4-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-15(12-7-9-14-10-8-12)13(16)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIVZURLHLXUMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505381 | |
Record name | N-Methyl-N-(piperidin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(piperidin-4-yl)benzamide | |
CAS RN |
64951-39-9 | |
Record name | N-Methyl-N-4-piperidinylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64951-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-(piperidin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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